methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Carboxylesterase inhibition CES2 selectivity human liver microsomes

Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327176-05-5) is a synthetic coumarin–thiazole hybrid with molecular formula C₂₁H₁₅N₃O₄S and molecular weight 405.43 g/mol. It belongs to the class of 2H-chromen-2-ylidene derivatives featuring a thiazole-2-carboxamide moiety at position 3 and a methyl 3-aminobenzoate group at the imino position.

Molecular Formula C21H15N3O4S
Molecular Weight 405.43
CAS No. 1327176-05-5
Cat. No. B2612328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
CAS1327176-05-5
Molecular FormulaC21H15N3O4S
Molecular Weight405.43
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
InChIInChI=1S/C21H15N3O4S/c1-27-20(26)14-6-4-7-15(11-14)23-19-16(18(25)24-21-22-9-10-29-21)12-13-5-2-3-8-17(13)28-19/h2-12H,1H3,(H,22,24,25)
InChIKeyFYXIVJFHSAASAP-NMWGTECJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327176-05-5): Compound Class and Procurement Context


Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327176-05-5) is a synthetic coumarin–thiazole hybrid with molecular formula C₂₁H₁₅N₃O₄S and molecular weight 405.43 g/mol . It belongs to the class of 2H-chromen-2-ylidene derivatives featuring a thiazole-2-carboxamide moiety at position 3 and a methyl 3-aminobenzoate group at the imino position. The (2Z) configuration about the exocyclic C=N double bond is a defining stereochemical feature. This compound is cataloged in the ChEMBL database (CHEMBL3774603) and BindingDB (BDBM50154561), with curated bioactivity data for human carboxylesterase inhibition, and is commercially available from multiple research chemical suppliers at typical purities of ≥95% [1].

Why a Generic Coumarin-Thiazole Hybrid Cannot Substitute for Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate


Within the thiazolylcoumarin chemical space, seemingly minor structural variations produce large differences in target engagement, selectivity, and physicochemical properties. The meta-substituted methyl benzoate ester on the imino-phenyl ring of this compound creates a distinct spatial orientation of the ester carbonyl relative to the chromene-thiazole plane compared to para-substituted analogs (e.g., CAS 1327178-85-7) [1]. The unsubstituted chromene ring avoids the electronic and steric perturbations introduced by 6-chloro, 6-bromo, or 8-methoxy substituents found in closely related catalog compounds . Furthermore, the methyl ester (vs. ethyl ester in CAS 1327173-00-1) alters both lipophilicity (cLogP shift of ~0.5 units per additional methylene) and susceptibility to esterase-mediated hydrolysis—a critical consideration given this compound's documented interaction with human carboxylesterases [2]. These cumulative structural differences mean that biological activity, metabolic stability, and even solubility profiles cannot be assumed interchangeable across this analog series.

Quantitative Differentiation Evidence for Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate vs. Closest Analogs


Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) Selectivity: Target Compound vs. Known Clinical CES Inhibitors

Curated data from BindingDB/ChEMBL indicate that the target compound achieves an IC₅₀ of 20 nM against human CE2 (cocaine esterase) and a Ki of 42 nM in human liver microsomes using fluorescein diacetate as substrate, while showing an IC₅₀ of 2.04×10⁴ nM (20.4 µM) against human CE1—a selectivity window of approximately 1,000-fold for CE2 over CE1 [1]. For context, the clinically used CES2 substrate/inhibitor carvedilol exhibits a Ki of 1.60 µM against CES2, and diltiazem shows a Ki of 0.25 µM, making the target compound 38-fold and 6-fold more potent, respectively, at the Ki level . This degree of isoform selectivity is rarely observed among known CES inhibitors and cannot be assumed for close structural analogs, where modifications to the ester or chromene substituents may unpredictably alter access to the CES2 active-site cavity.

Carboxylesterase inhibition CES2 selectivity human liver microsomes prodrug activation

Meta- vs. Para-Benzoate Substitution: Physicochemical Property Differentiation

The target compound features a methyl 3-aminobenzoate (meta-substituted) moiety, whereas its closest commercially available analog (CAS 1327178-85-7) incorporates a methyl 4-aminobenzoate (para-substituted) group. This regioisomeric difference alters the spatial orientation of the ester carbonyl relative to the chromene-thiazole scaffold. In the para-substituted analog, the ester extends linearly along the molecular long axis, while in the meta-substituted target compound, the ester is angled at approximately 120° relative to the imino bond vector . Computed molecular properties from PubChem for the para-bromo analog (CID 51367499, C₂₁H₁₄BrN₃O₄S, MW 484.3, XLogP3-AA 4.7, 1 H-bond donor, 7 H-bond acceptors, 5 rotatable bonds) provide a physicochemical reference frame [1]. The target compound (MW 405.43, lacking the bromine atom) is expected to have lower molecular weight (~79 Da less), reduced lipophilicity, and consequently improved aqueous solubility relative to the 6-bromo derivative—properties that directly impact assay compatibility and DMSO stock solution behavior at millimolar concentrations.

Regioisomer comparison physicochemical properties drug-likeness meta-substitution effect

Class-Level Anticancer Activity Context: Coumarin-Thiazole Hybrids as CDK2 Inhibitors

While direct anticancer IC₅₀ data for the target compound itself are not available in the open literature, structurally related coumarin-thiazole hybrids designed as CDK2 inhibitors provide class-level activity benchmarks. Bondock et al. (2024, RSC Advances) reported that hydroxycoumarin-thiazole derivative 6c achieved HepG2 IC₅₀ = 2.6 µM and HCT116 IC₅₀ = 3.5 µM, while its open-chain thioamide congener 5c showed MCF-7 IC₅₀ = 4.5 µM and HepG2 IC₅₀ = 5.4 µM . These compounds share the coumarin-thiazole pharmacophore with the target compound but differ in the nature of the coumarin substitution and linker chemistry. The target compound's unique 2H-chromen-2-ylidene framework with an exocyclic imino linkage distinguishes it from the 2-oxo-2H-chromene (coumarin) core in the reference compounds, and this structural difference may confer altered CDK2 hinge-region binding interactions that warrant empirical investigation.

CDK2 inhibition anticancer activity coumarin-thiazole hybrids HepG2 HCT116

Chromene Ring Substitution Status: Unsubstituted vs. 6-Halo/8-Methoxy Derivatives in ADMET Space

The target compound bears an unsubstituted chromene ring, in contrast to commercially available analogs with 6-chloro, 6-bromo, or 8-methoxy substituents . Halogen substituents at position 6 are known metabolic soft spots: the 6-chloro derivative (MW 439.87) may undergo CYP450-mediated oxidative dehalogenation or form reactive metabolites via epoxide intermediates on the chromene ring. The 8-methoxy analog (MW 435.45) introduces an additional O-demethylation site susceptible to CYP1A2 and CYP2D6 metabolism . The unsubstituted chromene of the target compound eliminates these metabolic liabilities, potentially offering a cleaner metabolic profile and reduced CYP450-based drug-drug interaction risk—a critical consideration when the compound is used as a probe in co-incubation studies with therapeutic agents that are CYP substrates (e.g., irinotecan with CES2) [1]. This advantage, however, is inferred from general medicinal chemistry principles and requires direct empirical ADMET profiling for confirmation.

ADMET prediction chromene substitution drug metabolism CYP450 liability

Ester Moiety Differentiation: Methyl vs. Ethyl Benzoate in Hydrolytic Stability

The target compound contains a methyl benzoate ester, distinguishing it from the ethyl ester analog (CAS 1327173-00-1, MW 419.46) which differs by a single methylene unit at the ester position . Human carboxylesterases display well-characterized substrate specificity based on the ester alcohol moiety: CES1 preferentially hydrolyzes esters with small alcohol groups (e.g., methyl, ethyl), while CES2 favors esters with larger alcohol substituents [1]. The methyl ester in the target compound is therefore predicted to be a better substrate for CES1-mediated hydrolysis than the corresponding ethyl ester, which may exhibit slower CES1-catalyzed cleavage. This difference has functional consequences: if the intact ester is required for target engagement (e.g., cellular permeability or protein binding), the ethyl analog may offer prolonged half-life, whereas the methyl ester of the target compound may be more rapidly hydrolyzed in CES1-rich tissues (e.g., liver). This distinction is directly relevant given the compound's potent CES2 inhibitory activity, as differential ester hydrolysis rates between the methyl and ethyl variants could confound interpretation of CES2 inhibition assays.

Ester hydrolysis carboxylesterase substrate specificity methyl vs. ethyl ester compound stability

Optimal Research Application Scenarios for Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327176-05-5)


Selective CES2 Pharmacological Probe for Irinotecan Activation Studies

The demonstrated CES2 IC₅₀ of 20 nM and >1,000-fold selectivity over CES1 [1] positions this compound as a high-precision tool for dissecting CES2-specific contributions to prodrug activation. In experimental protocols where irinotecan (CPT-11) is co-administered, selective CES2 blockade can isolate the CES2-dependent conversion of irinotecan to SN-38 in human liver microsome or hepatocyte models, without confounding CES1-mediated hydrolysis of other ester-containing co-substrates. The unsubstituted chromene ring reduces the probability of off-target CYP modulation that could independently alter irinotecan pharmacokinetics [2], though this requires empirical validation.

Structure-Activity Relationship (SAR) Anchor Point for Coumarin-Thiazole CDK2 Inhibitor Optimization

The target compound's unique 2H-chromen-2-ylidene scaffold with exocyclic imino linkage and meta-benzoate ester provides a structurally distinct starting point for medicinal chemistry campaigns targeting CDK2 . Its divergence from the 2-oxo-2H-chromene (classical coumarin) core used in published CDK2 inhibitors (e.g., compounds 5c and 6c from Bondock et al., 2024) allows exploration of whether the imino linkage alters hinge-region hydrogen-bonding patterns at the CDK2 ATP-binding site. The lower MW (405.43 vs. typical CDK2 inhibitors in the 420–500 range) provides room for synthetic elaboration while maintaining drug-like physicochemical space.

Carboxylesterase Isoform Selectivity Tool in Drug-Drug Interaction Screening Panels

In pharmaceutical industry DDI screening cascades, this compound can serve as a CES2-selective positive control to validate assay window and isoform specificity [1]. Its ~1,000-fold CES2/CES1 selectivity window far exceeds that of commonly used reference inhibitors (e.g., loperamide as CES2 inhibitor with only ~10-fold selectivity), enabling cleaner signal separation. The meta-substitution pattern ensures that the compound is structurally distinct from para-substituted clinical candidates that may cross-react in the same screening panel, reducing the risk of assay interference artifacts.

Fluorescent Probe Development Precursor Leveraging the Chromene Fluorophore

The 2H-chromene core is a well-established fluorophore scaffold, and 3-thiazolylcoumarin derivatives have documented applications as fluorescent probes and laser dyes [3]. The target compound's unsubstituted chromene ring and the presence of the thiazole-2-carboxamide moiety create a conjugation system amenable to fluorescence-based assay development. The meta-benzoate ester provides a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid for bioconjugation), while the methyl ester offers a balance of stability and tractability for chemical modification.

Quote Request

Request a Quote for methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.